5-(Aminomethyl)-1-methylindolin-2-one
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Overview
Description
5-(Aminomethyl)-1-methylindolin-2-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with an aminomethyl group at the 5-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-(Aminomethyl)-1-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furanmethanol: Another compound with an aminomethyl group, but with a furan ring instead of an indole ring.
5-(Hydroxymethyl)-2-furancarboxylic acid: A compound with a similar structure but different functional groups.
Uniqueness
5-(Aminomethyl)-1-methylindolin-2-one is unique due to its indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5-6,11H2,1H3 |
InChI Key |
SOTNTWXGJKWKIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
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